2,8-Dimethylquinoline-4-carboxylic acid chemical properties
2,8-Dimethylquinoline-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,8-Dimethylquinoline-4-carboxylic Acid
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Within this class, quinoline-4-carboxylic acids are of particular interest to the drug development community, serving as key pharmacophores in a wide array of medicinal agents, including those with anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] This guide provides a detailed technical overview of 2,8-dimethylquinoline-4-carboxylic acid, a specific analogue whose substitution pattern offers unique steric and electronic properties. We will explore its fundamental chemical characteristics, synthesis, spectroscopic signature, reactivity, and its potential applications, offering field-proven insights for researchers and scientists in medicinal chemistry and materials science.
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Identifiers
The unambiguous identification of 2,8-dimethylquinoline-4-carboxylic acid is established through its standardized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2,8-dimethylquinoline-4-carboxylic acid | - |
| CAS Number | 609822-00-6 | [6] |
| Molecular Formula | C₁₂H₁₁NO₂ | [7] |
| Molecular Weight | 201.22 g/mol | [7] |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | [6][7] |
| InChIKey | CAWHKRVQNJNMNW-UHFFFAOYSA-N | [6] |
Physicochemical Data
The physicochemical properties dictate the compound's solubility, stability, and absorption characteristics, which are critical for designing experimental conditions and formulating delivery systems.
| Property | Value | Notes | Source |
| Appearance | Light yellow to brown solid | - | [8] |
| Boiling Point | 357.2 ± 37.0 °C | Predicted | [8] |
| Density | 1.243 ± 0.06 g/cm³ | Predicted | [8] |
| pKa | 1.27 ± 0.10 | Predicted; refers to the carboxylic acid proton | [6][8] |
| XLogP3-AA | 2.5 | A measure of lipophilicity | [7] |
| Storage | Store sealed in a dry environment at room temperature | Standard for carboxylic acids to prevent hydration | [9] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. For the specific 2,8-disubstituted pattern of our target compound, the Doebner reaction provides a highly effective and regioselective pathway.
The Doebner Reaction: A Strategic Choice
The Doebner reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[10] This method is particularly advantageous for synthesizing 2,8-dimethylquinoline-4-carboxylic acid because the substitution pattern of the final product is directly controlled by the choice of the starting aniline. In this case, using 2-methylaniline (o-toluidine) ensures the placement of a methyl group at the 8-position of the quinoline ring.
The overall transformation is depicted below:
Caption: General workflow of the Doebner reaction for synthesis.
Detailed Experimental Protocol (Doebner Synthesis)
This protocol is a representative, self-validating procedure for the synthesis of the title compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (o-toluidine, 10 mmol), pyruvic acid (11 mmol), and absolute ethanol (50 mL).
-
Causality: Ethanol serves as a solvent that is suitable for the temperature range and solubility of the reactants. A slight excess of pyruvic acid ensures the complete consumption of the limiting aniline reactant.
-
-
Addition of Aldehyde: While stirring, slowly add acetaldehyde (11 mmol) to the mixture.
-
Causality: The slow addition helps to control the initial exothermic reaction between the amine and the aldehyde.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures the reaction proceeds to completion without loss of solvent.
-
-
Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume by rotary evaporation until a solid forms.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The primary purification is achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Trustworthiness: The melting point of the recrystallized product should be sharp and consistent with reported values. Purity should be further confirmed by NMR and Mass Spectrometry.
-
Part 3: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Interpreting the Spectra
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expect a broad singlet for the carboxylic acid proton significantly downfield (>12 ppm) due to strong hydrogen bonding and deshielding.[11] The aromatic protons on the quinoline core will appear between 7.0 and 8.5 ppm. Two sharp singlets corresponding to the two methyl groups (C2-CH₃ and C8-CH₃) will be present in the upfield region, typically around 2.5-2.8 ppm.
-
¹³C NMR Spectroscopy: The carboxyl carbon (C=O) will be observed in the 165-185 δ range.[11] The aromatic and heterocyclic carbons will resonate between 120-150 δ. The two methyl carbons will appear upfield, typically below 25 δ.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group. A very broad O-H stretching band will be visible from 2500-3300 cm⁻¹.[11][12] A sharp, strong C=O stretching absorption will appear around 1710 cm⁻¹, characteristic of a conjugated carboxylic acid dimer.[11]
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 201 should be readily observable. The most characteristic fragmentation pathway involves the loss of the carboxyl group as either a ·COOH radical (loss of 45 amu) to give a fragment at m/z = 156, or the loss of CO₂ (loss of 44 amu) to give a fragment at m/z = 157.[13][14]
Summary of Expected Spectral Data
| Technique | Feature | Expected Range / Value |
| ¹H NMR | -COOH | > 12 ppm (broad singlet) |
| Aromatic-H | 7.0 - 8.5 ppm (multiplets) | |
| C2-CH₃, C8-CH₃ | ~2.5 - 2.8 ppm (singlets) | |
| ¹³C NMR | C=O | 165 - 185 ppm |
| Aromatic-C | 120 - 150 ppm | |
| CH₃ | < 25 ppm | |
| IR | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch | ~1710 cm⁻¹ (strong, sharp) | |
| Mass Spec (EI) | [M]⁺ | 201 m/z |
| [M - COOH]⁺ | 156 m/z | |
| [M - CO₂]⁺ | 157 m/z |
Mass Spectrometry Fragmentation Pathway
Caption: A typical workflow for creating amide and ester derivatives for SAR studies.
Part 5: Applications in Research and Drug Development
While specific biological data for 2,8-dimethylquinoline-4-carboxylic acid is limited in readily available literature, the broader class of quinoline-4-carboxylic acid derivatives is extensively studied for its therapeutic potential.
-
Anticancer Activity: Many quinoline carboxylic acids exhibit antitumor activity. [4]They can function as inhibitors of crucial enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs). [15][16]The methyl groups at the C2 and C8 positions can influence binding affinity and selectivity by interacting with hydrophobic pockets in enzyme active sites.
-
Anti-inflammatory and Antimicrobial Agents: The quinoline core is a well-established scaffold in antibacterial and anti-inflammatory drug discovery. [3][17]Derivatives have shown promise by targeting various pathways in pathogens and inflammatory processes.
-
Building Block for Complex Molecules: Due to its functional handles and rigid scaffold, this compound is an excellent starting point or intermediate for the synthesis of more complex molecules, including ligands for coordination chemistry and advanced therapeutic agents. [18]
Conclusion
2,8-Dimethylquinoline-4-carboxylic acid is a valuable heterocyclic compound with a well-defined chemical profile. Its synthesis via the Doebner reaction is straightforward and efficient. Its structure, confirmed by a suite of spectroscopic techniques, features a reactive carboxylic acid group that is ideal for derivatization in medicinal chemistry programs. As a member of the pharmacologically significant quinoline-4-carboxylic acid family, it represents a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile molecule into their discovery and development workflows.
References
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Sørensen, U. G., et al. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
2,8-Dimethylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
Application of pfitzinger reaction in. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). National Institutes of Health. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 11, 2026, from [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002). ResearchGate. [Link]
-
¹H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Fig. S2 The ¹H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
2,8-Dimethylquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). PubMed. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Journal of Al-Nahrain University. [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. [Link]
-
IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]
-
Biological Activities of Quinoline Derivatives. (2014). ResearchGate. [Link]
-
7-Methyl-2-phenylquinoline-4-carboxylic acid. (2016). mzCloud. [Link]
-
2,8-Dimethylquinoline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
-
Quinoline-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 2,8-Dimethylquinoline-4-carboxylic acid | C12H11NO2 | CID 1419047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,8-DIMETHYL-4-QUINOLINECARBOXYLIC ACID CAS#: 609822-00-6 [m.chemicalbook.com]
- 9. hurawalhi.com [hurawalhi.com]
- 10. iipseries.org [iipseries.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. chempap.org [chempap.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
